molecular formula C19H22BClO4 B13997632 2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13997632
M. Wt: 360.6 g/mol
InChI Key: XMXVTWHUORLQIF-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound also contains a chlorophenoxy group and a methoxy group attached to a phenyl ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorophenol with 3-methoxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors may be used to enhance the efficiency of the reaction, and advanced purification techniques, such as chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols and boronic acids.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phenols and boronic acids.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy compounds depending on the nucleophile used.

Scientific Research Applications

2-[4-(3-chlorophenoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an aryl halide, resulting in the formation of a new carbon-carbon bond. This reaction is widely used in organic synthesis to construct complex molecules with high precision.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.

    Dichlorprop: Another chlorophenoxy herbicide used for weed control.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A herbicide similar in structure and function.

Uniqueness

2-[4-(3-chlorophenoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly valuable in Suzuki-Miyaura cross-coupling reactions. This distinguishes it from other chlorophenoxy compounds that are primarily used as herbicides.

Properties

Molecular Formula

C19H22BClO4

Molecular Weight

360.6 g/mol

IUPAC Name

2-[4-(3-chlorophenoxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BClO4/c1-18(2)19(3,4)25-20(24-18)13-9-10-16(17(11-13)22-5)23-15-8-6-7-14(21)12-15/h6-12H,1-5H3

InChI Key

XMXVTWHUORLQIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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